molecular formula C6H7ClN2O2 B096520 4-Nitroaniline Hydrochloride CAS No. 15873-51-5

4-Nitroaniline Hydrochloride

Cat. No. B096520
CAS RN: 15873-51-5
M. Wt: 174.58 g/mol
InChI Key: LNJUVOPKIUQOQK-UHFFFAOYSA-N
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Description

4-Nitroaniline, also known as para-nitroaniline, is an organic compound that is widely used in the industrial production of dyes, pharmaceuticals, and as an intermediate in the synthesis of pesticides. It is a derivative of aniline where a nitro group is attached to the fourth carbon of the benzene ring.

Synthesis Analysis

The synthesis of 4-nitroaniline derivatives can be achieved through various chemical reactions. For instance, the S(N)Ar reaction of 4-nitroaniline with hydroxide ions in aqueous media leads to the formation of 4-nitrophenol. This reaction is facilitated by the hydrogen-bonding interaction between the NH2 leaving group and water, which is a key feature of the S(N)Ar reactions of nitroanilines . Additionally, 4-nitroaniline can be synthesized by the reduction of nitro groups in halogenated nitrobenzoic acids, which serve as multireactive building blocks for heterocyclic oriented synthesis .

Molecular Structure Analysis

The molecular structure of 4-nitroaniline derivatives has been studied using various techniques such as X-ray diffraction and vibrational spectroscopy. For example, the crystal structure of 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid, a molecular complex of 2-methyl-4-nitroaniline with trichloroacetic acid, has been determined. The complex is formed with proton transfer from trichloroacetic acid to 2-methyl-4-nitroaniline, resulting in a structure built up of protonated cations, anions, and neutral molecules .

Chemical Reactions Analysis

4-Nitroaniline undergoes various chemical reactions due to its reactivity. It can be biodegraded by specific bacterial strains, such as Acinetobacter sp. AVLB2, which utilize it as a carbon and nitrogen source. The biodegradation pathway proposed for 4-nitroaniline by this bacterium leads to a reduction in the compound's toxicity . Moreover, the metabolism of 4-nitroaniline in rats involves partial excretion of the unchanged compound as well as transformation into other metabolites like 4-phenylenediamine and 2-amino-5-nitrophenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitroaniline derivatives are influenced by their molecular structure. For instance, 2-amino-4-nitroaniline exhibits significant potential for second-order nonlinear optical properties due to its noncentrosymmetric space group crystallization. The compound's structure in the ground state is quinoide-like, which is confirmed by crystallographic and IR-spectroscopic data . Additionally, the phase transitions of isostructural compounds like 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline have been studied, revealing that both undergo continuous phase transitions at specific temperatures .

Scientific Research Applications

  • Chemical Reduction of Nitroaniline

    • Field : Environmental Science
    • Application : Conversion of nitroaniline, a highly toxic pollutant released into aquatic systems due to unmanaged industrial development, into a less harmful or useful counterpart .
    • Method : The chemical reduction of 4-Nitroaniline using various nanocatalytic systems . The academic literature has focused on case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
    • Results : The conversion of 4-Nitroaniline into its reduced counterpart has been extensively exploited in academic research for the past ten years .
  • Chlorination Process of 4-Nitroaniline

    • Field : Chemical Engineering
    • Application : Synthesis of 2,6-dichloro-4-nitroaniline through the chlorination reaction of 4-nitroaniline .
    • Method : A strategy of dissolving chlorine gas in 1,2-dichloroethane as the chlorine source for a liquid–liquid two-phase chlorination reaction was proposed in this study .
    • Results : The reaction can achieve 98.3% conversion and 90.6% selectivity within 1.6 s under the optimized reaction conditions .
  • Preparation of Poly (4-nitroaniline) Thin Films

    • Field : Optoelectronics
    • Application : 4-Nitroaniline can be used to prepare Poly (4-nitroaniline) thin films for optoelectronic applications .
    • Method : The specific method of preparation is not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Synthesis of Dyes, Pharmaceuticals, and Other Products

    • Field : Various Industries
    • Application : 4-Nitroaniline is used as a raw material in different industries, including the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitor, explosives, and pesticides .
    • Method : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Synthesis of p-Phenylenediamine

    • Field : Industrial Chemistry
    • Application : 4-Nitroaniline is mainly consumed industrially as a precursor to p-phenylenediamine, an important dye component .
    • Method : The reduction is effected using iron metal and by catalytic hydrogenation .
    • Results : It is a starting material for the synthesis of Para Red, the first azo dye .
  • Preparation of Various Chemicals

    • Field : Various Industries
    • Application : 4-Nitroaniline is a key ingredient in making a wide range of chemicals, such as those used as building blocks for making dyes, antioxidants, medicines, and insecticides .
    • Method : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Synthesis of Para Red

    • Field : Dye Industry
    • Application : 4-Nitroaniline is a starting material for the synthesis of Para Red, the first azo dye .
    • Method : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Preparation of Poly (4-nitroaniline) Thin Films

    • Field : Optoelectronics
    • Application : 4-Nitroaniline can be used to prepare Poly (4-nitroaniline) thin films for optoelectronic applications .
    • Method : The specific method of preparation is not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

4-Nitroaniline Hydrochloride is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . Its LD50 in rats is 750.0 mg/kg when administered orally . It is particularly harmful to all aquatic organisms, and can cause long-term damage to the environment if released as a pollutant .

Future Directions

The chemical reduction of 4-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .

properties

IUPAC Name

4-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJUVOPKIUQOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-01-6 (Parent)
Record name p-Nitroaniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7065964
Record name 4-Nitrobenzenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroaniline Hydrochloride

CAS RN

15873-51-5
Record name 4-Nitroaniline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15873-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitroaniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-nitro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrobenzenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
S Xue, A Chai, Z Cai, Y Wei, C Xiang, W Bian… - Dalton …, 2008 - pubs.rsc.org
… Mo6O18(NAr)] (1, 2 and 3), have been synthesized for the first time by an improved reaction of octamolybdate ion and 3-nitroaniline hydrochloride, 2-methyl-4-nitroaniline hydrochloride …
Number of citations: 16 pubs.rsc.org
C Venturello, R D'aloisio - Synthesis, 1979 - thieme-connect.com
… The starting 4-nitroaniline hydrochloride is prepared by warming a mixture of the aniline, water, and cone. hydrochloric acid until all the aniline has dissolved. The solution is cooled with …
Number of citations: 15 www.thieme-connect.com
LV Gudzenko, RP Pantaler, AB Blank - Journal of analytical chemistry, 2004 - Springer
… The maximum color intensity of the azo compound was attained with the use of 4-nitroaniline hydrochloride, which, as known, exhibits high rates of diazotization and azocoupling [8], for …
Number of citations: 20 link.springer.com
AR Davies, AT Dronsfield, RN Haszeldine… - Journal of the Chemical …, 1973 - pubs.rsc.org
… 4-Nitroaniline hydrochloride was filtered off and dry pyridine (50.0 g) added to the filtrate. The mixture was left, with occasional shaking, for 12 h, then filtered, and the filtrate was evap…
Number of citations: 0 pubs.rsc.org
G Abashev, I Chikunova, A Bakiev… - AIP Conference …, 2020 - pubs.aip.org
… Afterward, solution of NaNO2 (0.56 g, 8.11 mmol) in 5 ml of water was added to thus prepared 4-nitroaniline hydrochloride solution and stirred for 30 min at 0-5 ºC to give the 4…
Number of citations: 6 pubs.aip.org
O Johnson, M Murray, G Woodward - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… 4-Nitroaniline hydrochloride failed to give any identifiable products on reaction with POCl, other than the initially formed phosphoramidic dichloride 4-0,NC6H,NHPOCl,, while 2,6…
Number of citations: 1 pubs.rsc.org
GE Wnek… - 1988 - apps.dtic.mil
… N,N-diaminoethyl-4-nitroaniline(V) 30 ml of 40% NaOH aqueous solution precooled to 0(C were added to 13.08 g of N,N-diaminoethyl-4-nitroaniline hydrochloride salt (V) in an ice-…
Number of citations: 0 apps.dtic.mil
EM Keshk - Heteroatom Chemistry: An International Journal of …, 2004 - Wiley Online Library
… A cold solution of aryldiazonium salt (0.01 mol) was prepared by adding a solution of sodium nitrite (1.00 g into 10 ml H2O) to a cold solution of 4-nitroaniline hydrochloride (1.38 g, 0.01 …
Number of citations: 19 onlinelibrary.wiley.com
S Parlati, R Gobetto, C Barolo, A Arrais… - Journal of Inclusion …, 2007 - Springer
… Then the temperature was lowered to 0 C with precipitation of 4-nitroaniline hydrochloride. About 10.35 g (0.15 mol) of NaNO 2 , dissolved in water, were slowly added to the mixture. …
Number of citations: 40 link.springer.com
L Pehlivan, E Métay, S Laval, W Dayoub… - Tetrahedron, 2011 - Elsevier
The system 1,1,3,3-tetramethyldisiloxane (TMDS)/Fe(acac) 3 is reported here as a new method to obtain amines from aromatic nitro compounds. Amines are synthetized in a …
Number of citations: 85 www.sciencedirect.com

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